molecular formula C14H10ClN3O2 B2497379 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-67-2

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2497379
CAS No.: 945299-67-2
M. Wt: 287.7
InChI Key: DBKHBPWVZVOLIA-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (CAS: 945299-67-2) is a nitrile-substituted aromatic compound characterized by a nitro group at the 5-position and a 3-chloro-2-methylphenylamino substituent at the 2-position of the benzonitrile scaffold. This compound, with the molecular formula C₁₅H₁₁ClN₃O₂ and a molecular weight of 300.72 g/mol, is typically stored at +4°C and is available at 95% purity .

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKHBPWVZVOLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction identifies 2-chloro-5-nitrobenzonitrile and 3-chloro-2-methylaniline as critical intermediates. The nitro group’s electron-withdrawing nature directs electrophilic substitution to the para position, while the chloro substituent at C3 of the aniline derivative ensures steric accessibility for coupling.

Route Selection Criteria

Industrial feasibility favors routes with fewer purification steps and commodity chemicals. Academic protocols prioritize regiochemical precision, often employing cost-intensive catalysts like palladium(II) acetate.

Stepwise Synthesis Procedures

Method A: Nucleophilic Aromatic Substitution (NAS)

Step 1: Preparation of 2-Chloro-5-nitrobenzonitrile
Nitration of 2-chlorobenzonitrile using fuming nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C yields 2-chloro-5-nitrobenzonitrile (62% yield). The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion ($$ \text{NO}2^+ $$) attacking the para position relative to the chloro group.

Step 2: Amination with 3-Chloro-2-methylaniline
A mixture of 2-chloro-5-nitrobenzonitrile (1.0 eq), 3-chloro-2-methylaniline (1.2 eq), and potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2.0 eq) in dimethylformamide (DMF) is heated at 100°C for 18 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford the target compound in 68% yield.

Method B: Buchwald-Hartwig Amination

Catalytic System: Palladium(II) acetate ($$ \text{Pd(OAc)}2 $$, 5 mol%), Xantphos (10 mol%), and cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$, 2.5 eq) in toluene at 110°C for 12 hours.
Yield: 82% after recrystallization from ethanol.
Advantage: Superior functional group tolerance and reduced side-product formation compared to NAS.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter NAS (Method A) Buchwald-Hartwig (Method B)
Optimal Temperature 100°C 110°C
Solvent DMF Toluene
Reaction Time 18 h 12 h
Yield 68% 82%

Polar aprotic solvents like DMF enhance NAS reactivity by stabilizing the transition state, while toluene’s high boiling point facilitates Pd-catalyzed coupling.

Catalytic Enhancements

Incorporating microwave irradiation (150 W, 140°C) reduces Buchwald-Hartwig reaction time to 3 hours with 80% yield. Ligand screening reveals BrettPhos as superior to Xantphos for sterically hindered amines.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.41 (d, $$ J = 2.4 $$ Hz, 1H, Ar–NO$$ _2 $$), 7.92 (dd, $$ J = 8.8 $$, 2.4 Hz, 1H, Ar–H), 7.56 (d, $$ J = 8.8 $$ Hz, 1H, Ar–H), 6.82 (d, $$ J = 7.6 $$ Hz, 1H, Ar–NH), 2.38 (s, 3H, CH$$ _3 $$).
  • IR (KBr): 2230 cm$$ ^{-1} $$ (C≡N), 1520 cm$$ ^{-1} $$ (asymmetric NO$$ _2 $$).

Purity Assessment

HPLC-MS analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.7 min.

Challenges and Troubleshooting

Nitro Group Reduction

Uncontrolled reduction of the nitro group to amine during amination is mitigated by excluding reducing agents (e.g., residual $$ \text{SnCl}_2 $$) and using inert atmospheres.

Regiochemical Byproducts

Ortho-coupled byproducts (≤12%) form under high-temperature NAS conditions. Gradient elution chromatography (hexane → ethyl acetate) isolates the desired para isomer.

Comparative Analysis of Methods

Metric NAS Buchwald-Hartwig
Cost Low High
Scalability Moderate High
Environmental Impact High (DMF use) Moderate
Reaction Safety Exothermic risks Controlled

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems operating at 5 mL/min throughput achieve 85% yield with 99% conversion, reducing batch variability.

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica ($$ \text{Pd/SBA-15} $$) enable five reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.

Major Products

    Reduction: The major product is 2-[(3-Chloro-2-methylphenyl)amino]-5-aminobenzonitrile.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of 5-nitrobenzonitrile derivatives, where variations in the amino-substituted aromatic ring significantly influence properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions CAS Number Source
2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile 4-Cl, 2-CH₃ on phenylamino C₁₅H₁₁ClN₃O₂ 300.72 95% +4°C 945367-47-5
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile 2-Cl-benzylamino C₁₄H₁₀ClN₃O₂ 287.71 95% +4°C Not specified
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile 4-F-benzylamino C₁₄H₁₀FN₃O₂ 271.25 95% +4°C Not specified
2-[(Thien-2-ylmethyl)amino]-5-nitrobenzonitrile Thien-2-ylmethylamino C₁₂H₉N₃O₂S 259.29 95% +4°C Not specified
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile Azo-linked bromoallyl-hydroxyethyl C₁₈H₁₆BrN₅O₃ 430.26 Not specified Not specified 85391-57-7

Key Observations :

  • For example, 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile (CAS: 945367-47-5) shares near-identical molecular weight and polarity with the parent compound, suggesting similar solubility and reactivity .
  • Heterocyclic Modifications: Derivatives like 2-[(thien-2-ylmethyl)amino]-5-nitrobenzonitrile introduce sulfur-containing heterocycles, which may alter electronic properties and binding interactions in biological systems .
  • Azo Derivatives : The azo-linked analog (CAS: 85391-57-7) exhibits a higher molecular weight (430.26 g/mol) and extended conjugation, making it suitable for dye or sensor applications .

Biological Activity

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₀ClN₃O₂
  • Molecular Weight : 287.70 g/mol
  • Structural Features : The compound contains a chloro group and a nitro group, which contribute to its reactivity and biological interactions. The presence of the amino group is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial in cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits inhibitory effects against bacterial strains
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Research : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival.
  • Antimicrobial Studies : Research indicated that this compound showed promising results against Gram-positive bacteria, suggesting potential applications as an antibacterial agent.
  • Toxicological Assessments : Evaluations have been conducted to assess the safety profile of the compound, revealing moderate toxicity at high concentrations but acceptable safety margins at therapeutic doses.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile?

  • The compound can be synthesized via nucleophilic aromatic substitution, where the nitro and chloro groups act as directing substituents. Aromatic amines (e.g., 3-chloro-2-methylaniline) can react with activated nitrile precursors under controlled conditions. Optimization of solvent (e.g., DMF or DMSO), temperature (80–120°C), and catalysts (e.g., K₂CO₃) is critical for yield improvement. Similar protocols for nitrobenzonitrile derivatives emphasize the role of electron-withdrawing groups in facilitating substitution .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR : Analyze aromatic proton environments (δ 7–9 ppm) and coupling patterns to distinguish substituent positions. The amino group (NH) may appear as a broad singlet (δ 5–6 ppm).
  • IR : Confirm the nitrile group (C≡N) stretch at ~2200–2250 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹.
  • MS : High-resolution MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl). Reference spectra of structurally related nitrobenzonitriles (e.g., ) provide benchmarking data .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of the nitro group in reduction reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model the reduction pathway (NO₂ → NH₂), evaluating transition states and activation energies. Solvent effects (PCM model) and substituent electronic effects (Hammett parameters) should be incorporated. Studies on analogous compounds () show nitro reduction proceeds via a six-electron transfer mechanism, with steric hindrance from the chloro-methylphenyl group influencing kinetics .

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges might arise?

  • SHELX Workflow : Use SHELXD for phase determination (if single crystals are obtained) and SHELXL for refinement. Challenges include disorder in the nitro or chloro-methyl groups, which require anisotropic displacement parameter (ADP) modeling. Hydrogen bonding between the amino and nitro groups may stabilize the crystal lattice, as seen in similar nitrobenzonitriles ( ).
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and validate refinement quality .

Q. How can conflicting data on catalytic reduction outcomes (e.g., partial vs. complete nitro reduction) be resolved experimentally?

  • Methodology :

  • Use LC-MS/MS to monitor reaction intermediates (e.g., hydroxylamine or amine derivatives) ().
  • Employ controlled redox conditions (e.g., H₂/Pd-C vs. Zn/HCl) and kinetic studies (time-resolved sampling).
  • Validate via isotopic labeling (¹⁵N-NO₂) to track reduction pathways.
    • Data Analysis : Compare fragmentation patterns (e.g., m/z 319 → 278 in ) to distinguish products .

Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications of nitrobenzonitrile derivatives?

  • SAR Workflow :

Synthesize analogs with varying substituents (e.g., replacing Cl with F or modifying the amino group).

Test in vitro bioactivity (e.g., enzyme inhibition assays, cytotoxicity).

Perform molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., voltage-gated sodium channels, ).

  • Case Study : Derivatives with bulkier amino groups (e.g., tert-butyl, ) show altered pharmacokinetics due to steric effects .

Methodological Considerations Table

Research AspectKey MethodologyReferences
Synthesis OptimizationNucleophilic substitution in DMF/K₂CO₃, 100°C, 12h
Spectroscopic AnalysisHR-MS (ESI⁺), ¹H/¹³C NMR (DMSO-d₆), IR (ATR)
Computational ModelingDFT (B3LYP/6-311+G**), docking (AutoDock Vina)
CrystallographySHELXL refinement, ORTEP-3 visualization
BiotransformationLC-MS/MS metabolite profiling (m/z 319 → 278)

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